4-(2-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Description
Properties
IUPAC Name |
4-(2-methoxyphenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-11-16-17(12-7-5-6-8-15(12)25-4)18-13(21-19(16)23-22-11)9-20(2,3)10-14(18)24/h5-8,17H,9-10H2,1-4H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFJPYWXCUCRPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar quinolinyl-pyrazoles have been screened for their class ii c-met inhibition activity. The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is often associated with cancer when dysregulated. Therefore, it’s plausible that this compound may also target the c-Met receptor or similar biochemical targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other quinolinyl-pyrazoles, it’s possible that it may inhibit the activity of its target proteins, such as the c-met receptor, thereby disrupting their normal function.
Biochemical Pathways
If we consider its potential role as a c-met inhibitor, it could impact various cellular processes, including cell growth, survival, and migration, which are all critical processes in cancer progression.
Pharmacokinetics
The lipophilicity of similar compounds allows them to diffuse easily into cells, which could potentially enhance their bioavailability.
Biological Activity
The compound 4-(2-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a derivative of pyrazoloquinoline and has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H23N3O2
- Molecular Weight : 337.4 g/mol
- IUPAC Name : 4-(2-methoxyphenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one
The structure features a methoxy group and multiple methyl groups that may influence its biological activity.
Anticancer Properties
Research indicates that compounds within the pyrazoloquinoline family exhibit significant anticancer activity. For example:
- Cell Line Studies : In vitro studies have demonstrated that related compounds induce apoptosis and cell cycle arrest in various cancer cell lines such as HeLa and MCF7. These effects are attributed to the inhibition of cyclin-dependent kinases (CDKs) like CDK2 and CDK9 .
| Compound | Cell Line | Apoptosis Induction (%) | Mechanism |
|---|---|---|---|
| 9a | HeLa | 42.19 | CDK inhibition |
| 14g | MCF7 | 22.89 | CDK inhibition |
| 14g | HCT116 | 26.71 | CDK inhibition |
Pharmacokinetics
The lipophilicity of similar compounds allows them to easily permeate cell membranes, enhancing their potential as therapeutic agents. This property is crucial for their effectiveness in targeting intracellular pathways involved in cancer progression.
Case Studies and Research Findings
- Synthesis and Evaluation : A recent study synthesized various pyrazoloquinoline derivatives and evaluated their anticancer activities. Compounds similar to the target compound showed promising results in inhibiting cancer cell proliferation through apoptosis induction .
- Structure-Activity Relationship (SAR) : Research indicates that modifications on the phenyl ring significantly affect the anticancer properties of these compounds. For instance, para-substituted phenyl groups were found to enhance activity compared to unsubstituted variants .
Scientific Research Applications
Antitubercular Activity
Recent studies have highlighted the compound's potential as an antitubercular agent. In a study involving the synthesis of various pyrazoloquinoline derivatives, it was found that certain derivatives exhibited significant anti-tubercular activity against resistant strains of Mycobacterium tuberculosis. The presence of electron-donating groups like methoxy at the 4-position enhanced the biological activity of these compounds compared to traditional drugs like pyrazinamide .
Antiproliferative Effects
The compound has shown promising antiproliferative effects against several cancer cell lines. In vitro studies demonstrated that it could induce apoptosis in cancer cells by activating caspase pathways and inhibiting proliferative markers such as proliferating cell nuclear antigen (PCNA). This suggests its potential as a therapeutic agent in cancer treatment .
Neuroprotective Properties
Some derivatives of pyrazoloquinoline compounds have been studied for their neuroprotective effects. They have been shown to reduce oxidative stress and inflammation in neuronal cells, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the pyrazoloquinoline scaffold can significantly affect biological activity. For instance:
- Substituents at the 4-position tend to enhance antitubercular activity.
- Bulky substituents may reduce antiproliferative activity against certain cancer cell lines.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo[3,4-b]quinolinone scaffold is versatile, with modifications in substituents significantly altering physicochemical and biological properties. Below is a detailed comparison with key analogs:
4-(4-Chlorophenyl)-3,7,7-Trimethyl Analogue (CAS 370588-24-2)
- Structure : Differs by substitution of the 2-methoxyphenyl group with a 4-chlorophenyl ring.
- Molecular Formula : C₁₉H₂₀ClN₃O.
- Key Data :
9-(Furan-2-Carbonyl)-4-(4-Methoxyphenyl) Derivative (P4)
- Structure : Features a 4-methoxyphenyl group and a furan-2-carbonyl substituent at position 7.
- Molecular Formula : C₂₅H₂₅N₃O₄.
- Spectral Data: IR (1682 cm⁻¹ for N–C=O), ¹H NMR (δ 9.89 ppm for NH), and elemental analysis (C: 68.56% vs. Calc. 68.59%) .
4-(3-Fluorophenyl)-9-(Furan-2-Carbonyl) Analog (P3)
- Structure : Substituted with 3-fluorophenyl and furan-2-carbonyl groups.
- Molecular Formula : C₂₄H₂₂FN₃O₃.
- Key Data :
3,7,7-Trimethyl-4-(Pyridin-3-yl) Analog (CAS 748145-19-9)
- Structure : Pyridin-3-yl substituent at position 4.
- Molecular Formula : C₁₈H₂₀N₄O.
- Key Data: Molecular Weight: 308.38 g/mol .
Structural and Functional Analysis
Substituent Effects on Bioactivity
- Methoxy vs. Chloro : The 2-methoxyphenyl group in the target compound provides moderate electron-donating effects, enhancing π-π stacking in receptor binding. In contrast, 4-chlorophenyl analogs (e.g., CAS 370588-24-2) may exhibit stronger hydrophobic interactions .
- Furan-Carbonyl Moieties : Derivatives like P4 and P3 show enhanced anti-tubercular activity, likely due to the furan’s planar structure facilitating membrane penetration .
Data Tables
Table 1. Comparative Physicochemical Properties
Table 2. Spectral Data Comparison
| Compound | IR (N–C=O, cm⁻¹) | ¹H NMR (NH, ppm) | Elemental Analysis (C, %) |
|---|---|---|---|
| Target Compound | ~1680 (estimated) | ~9.7 (estimated) | ~68.7 (Calc.) |
| P4 | 1682 | 9.89 | 68.56 (Found) |
| 4-(4-Chlorophenyl) Analog | N/A | N/A | N/A |
Q & A
Q. What are the conventional synthetic routes for this compound, and how do they differ from microwave-assisted methods?
Conventional synthesis typically involves multi-step reactions, including cyclization of intermediates (e.g., pyrazolone derivatives) under thermal conditions . Microwave-assisted methods, however, enhance reaction efficiency by reducing reaction times and improving yields through controlled dielectric heating . Key steps include:
Q. Which spectroscopic techniques are critical for structural characterization?
Essential techniques include:
Q. What solvent systems are optimal for recrystallization to ensure purity?
Mixed solvents like DMF-EtOH (1:1) are effective for recrystallizing pyrazoloquinolinones, balancing solubility and polarity to isolate high-purity crystals .
Advanced Research Questions
Q. How can solvent polarity and reaction temperature be optimized to enhance regioselectivity in pyrazole ring formation?
- Polar aprotic solvents (e.g., DMF, DMSO) stabilize charged intermediates, favoring nucleophilic attack at specific positions.
- Temperature gradients (e.g., 60–100°C) can shift equilibrium toward kinetic vs. thermodynamic products. Systematic screening using design-of-experiments (DoE) methodologies is recommended .
Q. How should researchers address contradictions in reported biological activity data for structurally analogous compounds?
- Cross-validate assays : Use multiple biological models (e.g., enzyme inhibition, cell-based assays) to confirm activity.
- Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. chloro groups) on bioactivity .
- Statistical meta-analysis : Aggregate data from peer-reviewed studies to identify trends obscured by experimental variability .
Q. What experimental frameworks are suitable for studying the environmental fate of this compound?
- Long-term ecotoxicology studies : Follow protocols like those in Project INCHEMBIOL, which assess abiotic/biotic degradation and bioaccumulation using LC-MS/MS and isotopic labeling .
- Compartmental modeling : Predict distribution in soil, water, and air based on logP and pKa values .
Q. How can theoretical frameworks guide the design of novel derivatives with improved pharmacokinetic properties?
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) to predict binding affinity.
- DFT calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) to enhance stability or reactivity .
Q. What strategies mitigate side reactions during cyclization steps?
- Protecting groups : Temporarily block reactive sites (e.g., amines) to prevent undesired cross-linking.
- Catalytic additives : Use Lewis acids (e.g., ZnCl₂) to accelerate specific ring-closing steps .
Methodological Considerations
Designing a randomized block experiment to assess synthetic yield variability:
- Variables : Solvent type, temperature, catalyst loading.
- Blocks : Group reactions by batch to control for reagent lot variability.
- Analysis : ANOVA to identify significant factors affecting yield .
Interpreting contradictory NMR data for methoxy group positioning:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
